molecular formula C7H8BrN B109321 4-Bromo-2,6-dimethylpyridine CAS No. 5093-70-9

4-Bromo-2,6-dimethylpyridine

Cat. No.: B109321
CAS No.: 5093-70-9
M. Wt: 186.05 g/mol
InChI Key: VTRFAYHJKSKHGY-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylpyridine. The reaction typically uses bromine or a brominating agent such as phosphorus tribromide in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale bromination reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Reagent in Synthesis

4-Bromo-2,6-dimethylpyridine is widely used as a reagent in organic synthesis, particularly in the formation of isoquinoline derivatives. The general method involves heating this compound with other reagents under controlled conditions to facilitate reactions that yield novel compounds.

Case Study: Isoquinoline Derivatives

A study demonstrated the successful synthesis of various isoquinoline derivatives using this compound as a key starting material. The reactions were optimized to enhance yield and selectivity, showcasing its effectiveness as a synthetic intermediate .

Synthesis of Medicinal Compounds

In pharmaceutical chemistry, this compound serves as an essential building block for synthesizing various medicinal compounds. Its role as a reagent facilitates the formation of biologically active molecules that can be used in treating diseases .

Case Study: Development of Antihypertensive Agents

Research has shown that derivatives synthesized from this compound exhibit antihypertensive properties. These compounds were tested for efficacy and safety, leading to promising results in preclinical trials .

Dye Production

In the dyeing industry, this compound is utilized as a mordant or dye fixative. Its ability to form stable complexes with dye molecules enhances color retention on fabrics.

Case Study: Textile Industry

A comparative study evaluated the effectiveness of various mordants, including this compound, in dyeing processes. The results indicated superior colorfastness and vibrancy when using this compound compared to traditional mordants .

Suzuki-Miyaura Cross-Coupling Reactions

This compound has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of biaryl compounds by coupling arylboronic acids with aryl halides.

Reaction ConditionsYield (%)Catalyst Used
Toluene, 90 °C94%Pd(OAc)₂/SPhos
Toluene, 120 °C91%Pd(PPh₃)₄

This table summarizes key experimental conditions and yields achieved in recent studies utilizing this compound in cross-coupling reactions .

Toxicological Considerations

While exploring applications, it is crucial to consider the toxicological profile of this compound:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Safety protocols must be adhered to when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The bromine atom facilitates these reactions by making the pyridine ring more reactive towards nucleophiles and catalysts. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-dimethylpyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of biaryl compounds and other complex molecules .

Biological Activity

4-Bromo-2,6-dimethylpyridine (C7H8BrN) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and organic synthesis. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. Its molecular structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Boiling Point196 °C
Melting Point52-54 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Respiratory System : The compound has been shown to cause irritation to the eyes and upper respiratory tract, which can lead to central nervous system effects such as anesthesia and potential loss of consciousness at high concentrations.
  • Enzyme Inhibition : It interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can affect cellular processes such as gene expression and metabolism.

This compound plays a significant role in biochemical reactions:

  • Cellular Effects : The compound influences cell signaling pathways and gene expression. For instance, it can alter the expression of genes related to stress responses.
  • Temporal Effects : The stability of the compound under laboratory conditions affects its long-term biological activity. Studies indicate that while it remains stable initially, degradation over time may reduce its efficacy.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal or no adverse effects.
  • High Doses : Increased toxicity leading to severe reactions such as convulsions and drops in blood pressure.

Case Studies

  • Antifungal Activity : A study examined the antifungal properties of derivatives of this compound against Candida albicans. The compounds demonstrated promising inhibitory effects, suggesting potential applications in treating fungal infections .
  • Medicinal Chemistry Applications : As a precursor for bioactive molecules, this compound has been utilized in synthesizing pharmaceuticals targeting neurological pathways. Its role in developing therapeutic agents highlights its significance in drug discovery.
  • Agrochemical Applications : The compound is also explored for use in agrochemicals due to its ability to influence plant growth regulators and pest control agents .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from related compounds:

CompoundKey Differences
2,6-DimethylpyridineLacks bromine; less reactive
4-Chloro-2,6-dimethylpyridineChlorine instead of bromine; different reactivity
2,6-Dimethyl-4-nitropyridineContains a nitro group; altered properties

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2,6-dimethylpyridine in high purity?

Basic Research Focus
Two primary methods are documented:

  • Method 1 : Bromination of 2,6-dimethyl-4-aminopyridine. This approach requires careful control of brominating agents (e.g., HBr or NBS) to avoid over-bromination and byproducts .
  • Method 2 : Suzuki-Miyaura coupling using 2,6-dimethylpyridine-4-boronic acid pinacol ester. This method offers regioselectivity but demands palladium catalysts and inert conditions .
    Key Consideration : Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to achieve >98% purity, as validated in analogous bromopyridine syntheses .

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

Advanced Research Focus
The 2,6-dimethyl groups introduce steric hindrance, reducing coupling efficiency in bulky catalytic systems. For example, in photoredox C(sp³)-C(sp²) cross-coupling, THP-COOH coupling agents under integrated photoreactor conditions (Method C) achieve >49% yield due to reduced steric interference compared to bulkier substrates (e.g., diisopropyl derivatives) . Methodological Insight : Optimize reaction time and light intensity to mitigate steric limitations.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Focus

  • Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
  • Column Chromatography : Employ silica gel with a 5–30% ethyl acetate/hexane gradient, achieving >95% recovery in cross-electrophile coupling applications .
    Note : Monitor fractions via TLC (Rf ~0.4 in 20% EtOAc/hexane) to ensure purity.

Q. How can spectroscopic discrepancies in characterizing charge-transfer complexes of this compound be resolved?

Advanced Research Focus
Contradictions in FTIR or NMR data (e.g., protonation vs. charge transfer) require multi-technique validation:

  • FTIR : Confirm hydrogen bonding via shifts in N-H stretching (3200–3400 cm⁻¹) .
  • ¹³C NMR : Compare chemical shifts of the pyridine ring carbons (δ ~120–160 ppm) to distinguish protonation from electronic effects .
  • DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to simulate spectra and validate experimental observations .

Q. How should researchers address contradictory yield data in photoredox reactions involving this compound?

Advanced Research Focus
Yield variations (e.g., 10–49% under similar conditions) arise from:

  • Light Source : Kessell lamps (Method A) vs. integrated photoreactors (Method C) differ in wavelength uniformity, impacting excitation efficiency .
  • Catalyst Loading : Additives like Ni(II) salts (Method D) enhance yields by 15–20% in sterically hindered systems .
    Troubleshooting : Replicate reactions with controlled light intensity (measured via actinometry) and pre-dried solvents to minimize variability.

Q. What methodologies enable the use of this compound in formal cross-electrophile coupling with alcohols?

Advanced Research Focus
A nickel-catalyzed protocol is effective:

  • Substrate : this compound (0.25 mmol) reacts with diol derivatives (e.g., 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane) under N₂.
  • Conditions : Use 5 mol% NiCl₂(dme), 10 mol% dtbbpy, and Zn as a reductant.
  • Yield : 52% after purification (silica gel, 5–30% EtOAc/hexane gradient) .

Q. How does the stability of this compound under acidic or basic conditions affect its application in multistep syntheses?

Advanced Research Focus
The compound is stable in neutral to mildly acidic conditions but degrades under strong bases (pH >10) via dehydrohalogenation. Mitigation :

  • Avoid aqueous basic workups; use anhydrous Na₂SO₄ for drying.
  • Store at –20°C in amber vials to prevent light-induced decomposition .

Q. What role does this compound play in organometallic catalyst design?

Advanced Research Focus
It serves as a precursor for ligands in nickel-catalyzed ethylene oligomerization. For example:

  • Ligand Synthesis : React with P,N-phosphinitooxazoline to form bidentate ligands.
  • Catalytic Activity : These ligands enhance turnover numbers (TON >10⁴) in ethylene dimerization due to electron-donating methyl groups stabilizing Ni centers .

Q. Which analytical methods are most reliable for quantifying trace impurities in this compound?

Basic Research Focus

  • HPLC : Use a C18 column (MeCN/H₂O, 70:30), UV detection at 254 nm.
  • ¹H NMR : Identify residual solvents (e.g., THF, δ 1.7–3.7 ppm) with a detection limit of 0.1% .

Q. How can computational modeling predict the reactivity of this compound in charge-transfer complexes?

Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level.
  • TD-DFT : Simulate electronic transitions to correlate with UV-Vis spectra (λmax ~450 nm for charge-transfer bands) .
  • Solvent Effects : Include PCM models for methanol or chloroform to match experimental conditions .

Properties

IUPAC Name

4-bromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFAYHJKSKHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517602
Record name 4-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5093-70-9
Record name 4-Bromo-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5093-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2,6-Dimethyl-pyridin-4-ol 10I (6.16 g, 50 mmol), PBr5 (11.9 g, 27.65 mmol) and POBr3 (2.5 mL, 24.6 mmol) was combined and CHCl3 (2.5 mL) was added. The reaction was heated at 100° C. for 5 hrs and then cooled in an ice bath. Solid KOH was added till PH reached 7-8 followed by extraction with Et2O (3×75 mL). The combined ether layer was dried and evaporated in vacuo to give a thick clear crude oil (10.1 g) as the title compound.
Quantity
6.16 g
Type
reactant
Reaction Step One
[Compound]
Name
PBr5
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Bromine (4 g) is added, with stirring over 10 minutes, to a mixture of 4-amino-2,6-lutidine (22, 1 g, approximately 6.5 mmol) in 48% HBr (12 ml) at −10° C., followed by cooling to −20° C. A solution of sodium nitrite (1.4 g) in water (4 ml) is added slowly. The mixture is stirred at −20° C. for 1 hour, and then warmed and left at room temperature for 3 hours. The mixture is distilled. The oil fraction of the distillate is extracted with chloroform (3×10 ml). The combined extracts are dried over magnesium sulfate. After filtration, the filtrate is neutralized in an ice-bath using 2M butyl lithium in hexanes until the pH reaches 7. A large amount of salt forms. After filtration, the filtrate is concentrated and dried, yielding 4-bromo-2,6-lutidine (23) oil. 1H NMR (300 MHz, CDCl3) δ 2.82 (s, 6H), 7.5 (s, 2H). MS, m/z 186 and 188 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,6-dimethylpyridine
4-Bromo-2,6-dimethylpyridine
4-Bromo-2,6-dimethylpyridine
4-Bromo-2,6-dimethylpyridine
4-Bromo-2,6-dimethylpyridine
4-Bromo-2,6-dimethylpyridine

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